molecular formula C7H6N2O3 B12339231 Methyl 6-methylidene-5-oxopyrazine-2-carboxylate

Methyl 6-methylidene-5-oxopyrazine-2-carboxylate

Cat. No.: B12339231
M. Wt: 166.13 g/mol
InChI Key: ZIKRPNSTICSPKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-methylidene-5-oxopyrazine-2-carboxylate is a chemical compound with a unique structure that includes a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-methylidene-5-oxopyrazine-2-carboxylate typically involves the reaction of pyrazine derivatives with appropriate reagents under controlled conditions. One common method includes the use of methylation and oxidation reactions to introduce the methylidene and oxo groups into the pyrazine ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-methylidene-5-oxopyrazine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

    Substitution: The methylidene group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure specificity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl 6-methylidene-5-oxopyrazine-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of Methyl 6-methylidene-5-oxopyrazine-2-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of oxidative stress and inflammatory pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-methylpyridine-2-carboxylate
  • Methylpyrazine-2-carboxylate
  • Methyl 6-chloropyridine-2-carboxylate

Uniqueness

Methyl 6-methylidene-5-oxopyrazine-2-carboxylate is unique due to its specific structure, which includes both a methylidene and an oxo group on the pyrazine ring. This unique structure imparts distinct chemical and biological properties that differentiate it from similar compounds.

Properties

Molecular Formula

C7H6N2O3

Molecular Weight

166.13 g/mol

IUPAC Name

methyl 6-methylidene-5-oxopyrazine-2-carboxylate

InChI

InChI=1S/C7H6N2O3/c1-4-6(10)8-3-5(9-4)7(11)12-2/h3H,1H2,2H3

InChI Key

ZIKRPNSTICSPKH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC(=C)C(=O)N=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.